

Analytical Methods for Quantification of Sodium 3-Hydroxybenzoate

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Compound of Interest

Compound Name: Sodium 3-hydroxybenzoate

CAS No.: 7720-19-6

Cat. No.: B1681035

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Abstract

This technical guide details the quantification of **Sodium 3-hydroxybenzoate** (Sodium m-hydroxybenzoate; CAS: 7720-19-6), a critical intermediate and preservative structurally related to salicylates.[1] Unlike standard protocols that treat salts and free acids interchangeably, this guide distinguishes between Assay by Non-Aqueous Titration (for bulk raw material purity) and Reverse-Phase HPLC (for trace quantification, stability studies, and formulation analysis).[1]

Part 1: Chemical Basis & Analytical Strategy[1][2]

The Analyte

Sodium 3-hydroxybenzoate is the sodium salt of 3-hydroxybenzoic acid (3-HBA).

- Molecular Formula: $C_7H_5NaO_3$ [1]
- Molecular Weight: 160.10 g/mol [1]
- pKa Values (Parent Acid): $pK_{a1} \approx 4.2$ (Carboxyl), $pK_{a2} \approx 9.3$ (Phenolic hydroxyl).[1]

- Solubility: Freely soluble in water; sparingly soluble in organic solvents unless acidified.[1]

Strategic Selection of Methods

- High-Performance Liquid Chromatography (HPLC-UV): The primary method for quantifying the compound in formulations, biological matrices, or detecting impurities.[1] The method relies on in situ acidification to convert the salt to the neutral free acid for C18 retention.
- Non-Aqueous Titration: The "Gold Standard" for determining the absolute purity (Assay) of the raw material. Aqueous titration is unsuitable due to the weak acidity of the parent compound, which prevents a sharp endpoint.
- LC-MS/MS: Reserved for trace analysis (ppb levels) in complex biological matrices (e.g., plasma, plant extracts).[1]

Part 2: Method I - High-Performance Liquid Chromatography (HPLC-UV)

Principle

The sodium salt dissociates in the mobile phase. To retain the analyte on a hydrophobic C18 column, the pH must be suppressed below the pK_{a1} (4.2) of the carboxyl group.[1][2] We utilize a phosphate buffer at pH 2.5, forcing the equilibrium toward the neutral 3-hydroxybenzoic acid form, which partitions efficiently into the stationary phase.

Reagents & Equipment

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.
- Column: Phenomenex Kinetex 5 μ m C18 100Å (150 x 4.6 mm) or equivalent End-capped C18.[1]
- Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (KH_2PO_4), adjusted to pH 2.5 with Orthophosphoric Acid (85%).
- Mobile Phase B: HPLC Grade Acetonitrile (ACN).[1]

- Diluent: Water:Methanol (50:50 v/v).[1]

Chromatographic Conditions

Parameter	Setting	Rationale
Mode	Isocratic	Ensures stable baseline and reproducible retention times.[1]
Composition	Buffer (pH 2.5) : ACN (80 : 20)	High aqueous content prevents early elution of polar impurities; pH 2.5 ensures full protonation.[1]
Flow Rate	1.0 mL/min	Standard backpressure balance.[1]
Detection	UV @ 254 nm	Max absorption for the benzoyl chromophore; 280 nm is a secondary option.[1]
Injection Vol	10 µL	Standard loop size.[1]
Column Temp	30°C	Improves mass transfer and peak shape.[1]
Run Time	10 - 15 minutes	Analyte typically elutes between 4–7 minutes.[1]

Experimental Procedure

A. Standard Preparation[1][3][4][5]

- Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of **Sodium 3-hydroxybenzoate** Reference Standard into a 50 mL volumetric flask. Dissolve in 25 mL Diluent and sonicate for 5 mins. Dilute to volume.
- Working Standard (50 µg/mL): Transfer 2.5 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Mobile Phase.

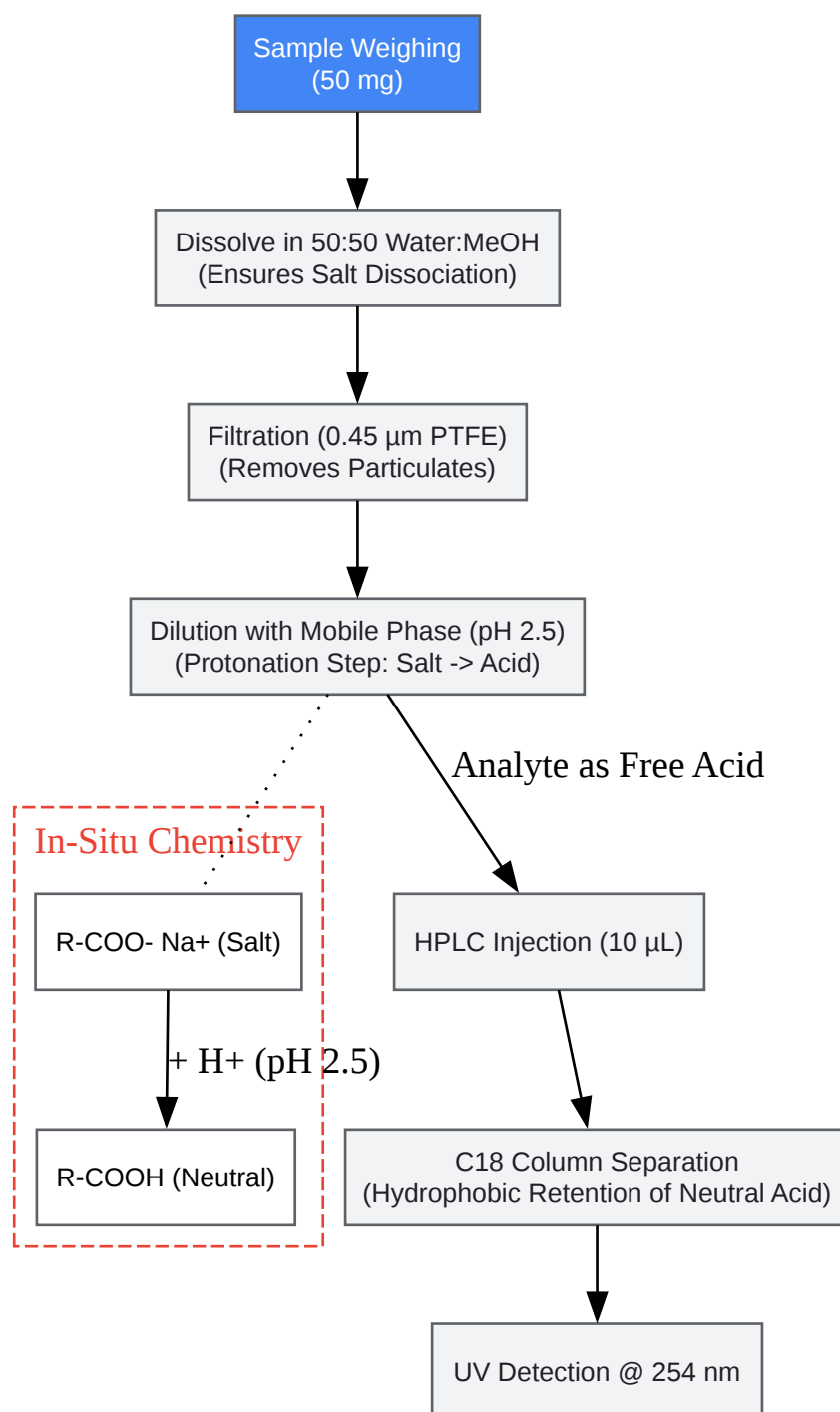
B. Sample Preparation (Solid/Powder)[1][6]

- Weigh 50 mg of sample into a 50 mL volumetric flask.
- Add 25 mL Diluent, sonicate for 10 minutes to ensure complete salt dissociation.
- Dilute to volume with Diluent.[1]
- Filter through a 0.45 µm PTFE or Nylon syringe filter.[1]
- Dilute 1:20 with Mobile Phase to match the Working Standard concentration.

C. System Suitability Criteria

- Tailing Factor (T): NMT 1.5 (Strict control required due to secondary interactions of the phenolic -OH).[1]
- Theoretical Plates (N): NLT 5000.
- RSD (n=6): NMT 2.0% for peak area.[1][7]

Workflow Visualization



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Figure 1: HPLC Workflow highlighting the critical in-situ acidification step required for retention.

Part 3: Method II - Non-Aqueous Titration (Raw Material Assay)[1]

Principle

Sodium 3-hydroxybenzoate is a salt of a weak acid and acts as a weak base.[1] In aqueous media, the endpoint is indistinct.[1] By using Glacial Acetic Acid as the solvent, the basicity of the salt is enhanced (levelling effect).[8] We titrate against Perchloric Acid (HClO_4), the strongest acid in this medium.

Reaction:

[1]

Reagents

- Titrant: 0.1 N Perchloric Acid in Glacial Acetic Acid (Standardized).
- Solvent: Anhydrous Glacial Acetic Acid.[1][3][4]
- Indicator: 1-Naphtholbenzein solution (0.2% in acetic acid) OR Crystal Violet.[1]
- Equipment: Potentiometric Titrator (Recommended) or Class A Burette.

Protocol

- Preparation: Accurately weigh ~150 mg of **Sodium 3-hydroxybenzoate** (dried previously at 105°C for 2 hours) into a 250 mL conical flask.
- Dissolution: Add 50 mL of Glacial Acetic Acid. Stir until completely dissolved. Note: Gentle heating (40°C) may be used if dissolution is slow, but cool to room temp before titrating.
- Titration: Titrate with 0.1 N Perchloric Acid.
 - Visual Endpoint: Blue
Green (1-Naphtholbenzein) or Violet
Blue-Green (Crystal Violet).[1]
 - Potentiometric Endpoint: Determine the inflection point of the potential (mV) vs. volume curve.

- Blank Determination: Perform a blank titration on 50 mL of solvent and subtract this volume.

Calculation

[1]

- : Volume of titrant for sample (mL)
- : Volume of titrant for blank (mL)
- : Normality of Perchloric Acid
- : Equivalency Factor (16.01 mg/mL for 0.1 N)[1]
- : Weight of sample (mg)

Part 4: Method III - LC-MS/MS (Trace Analysis)[1]

For biological samples (plasma/tissue) or trace impurity analysis where UV sensitivity is insufficient.[1]

- Ionization: Electrospray Ionization (ESI), Negative Mode.[1]

- MRM Transition:

- Precursor:

137.0

(Deprotonated 3-HBA)[1]

- Product:

93.0

(Loss of carboxyl group)[1]

- Mobile Phase: Methanol : 0.1% Formic Acid in Water.[1]

- Note: Sodium adducts

may form; ensure desalting or divert flow during the solvent front.[1]

Part 5: References

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